molecular formula C11H14N2O4 B5004804 N-(2,5-dimethoxyphenyl)-N-methylethanediamide

N-(2,5-dimethoxyphenyl)-N-methylethanediamide

Cat. No.: B5004804
M. Wt: 238.24 g/mol
InChI Key: IIPXTEOMRSPRIW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-N-methylethanediamide: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of two methoxy groups attached to the phenyl ring and an ethanediamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-N-methylethanediamide typically involves the reaction of 2,5-dimethoxyphenylacetic acid with appropriate amines under controlled conditions. One common method includes the use of glacial acetic acid and concentrated sulfuric acid as catalysts, with the reaction mixture being heated to around 90°C for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for temperature control and reagent addition ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-N-methylethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-N-methylethanediamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a psychoactive substance.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-N-methylethanediamide involves its interaction with specific molecular targets, such as serotonin receptors. It acts as an agonist at the 5-HT2A receptor, leading to alterations in neurotransmitter release and signal transduction pathways . This interaction is responsible for its psychoactive effects and potential therapeutic applications.

Comparison with Similar Compounds

  • 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe)
  • 2-(4-Bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25B-NBOMe)
  • 2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25C-NBOMe)

Uniqueness: N-(2,5-dimethoxyphenyl)-N-methylethanediamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanediamide moiety.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c1-12-10(14)11(15)13-8-6-7(16-2)4-5-9(8)17-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPXTEOMRSPRIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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